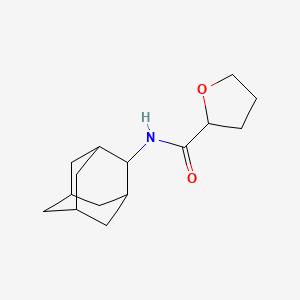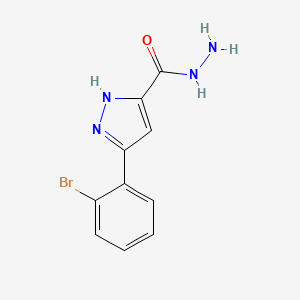![molecular formula C18H18ClN3O2S B6071204 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6071204.png)
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively researched for its potential applications in cancer treatment. MLN4924 has been shown to selectively target and inhibit the activity of NEDD8-activating enzyme (NAE), which is a key regulator of protein degradation pathways in cells.
Mecanismo De Acción
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide selectively inhibits the activity of NAE, which is required for the activation of NEDD8. NEDD8 modification is essential for the function of the CRL family of E3 ligases, which play a critical role in the degradation of many proteins involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE by 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide results in the accumulation of CRL substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have potent antitumor activity in a variety of cancer cell lines and xenograft models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to have synergistic effects with other chemotherapeutic agents. 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to have anti-inflammatory effects, and to inhibit the growth of bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer treatment, and its mechanism of action is well understood. However, 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has some limitations for use in lab experiments. It is a potent inhibitor of NAE, and may have off-target effects on other cellular processes. It may also have limited solubility in aqueous solutions, which can impact its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide. One area of research is to investigate its potential applications in combination with other chemotherapeutic agents. 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have synergistic effects with other agents, and may be effective in combination therapies for cancer treatment. Another area of research is to investigate the potential use of 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide in other diseases, such as viral infections and inflammatory disorders. Finally, further studies are needed to investigate the potential off-target effects of 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, and to develop more selective inhibitors of NAE.
Métodos De Síntesis
The synthesis of 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide involves a multi-step process that begins with the reaction of 4-morpholinophenylamine with carbon disulfide to form 4-morpholinophenyl isothiocyanate. This intermediate is then reacted with 2-chlorobenzoyl chloride to form 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide. The final product is purified through a series of chromatographic steps to obtain a high purity yield of 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively inhibit the activity of NAE, which is required for the activation of the ubiquitin-like protein NEDD8. NEDD8 modification is essential for the function of the cullin-RING ubiquitin ligase (CRL) family of E3 ligases, which play a critical role in the degradation of many proteins involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE by 2-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide results in the accumulation of CRL substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c19-16-4-2-1-3-15(16)17(23)21-18(25)20-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H2,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNGDMHWTSBTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclohexylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6071127.png)
![5-(2,3-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6071130.png)
![N-[3-(4-morpholinyl)propyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6071136.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-5-[(methylthio)methyl]-2-furamide](/img/structure/B6071146.png)

![{1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6071156.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6071158.png)
![1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone](/img/structure/B6071161.png)
![4-(4-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071162.png)
![4-bromo-1-methyl-N'-[(3-methyl-1H-pyrazol-5-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6071167.png)
![2-[(4-nitrobenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6071175.png)

![5-bromo-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6071193.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6071199.png)